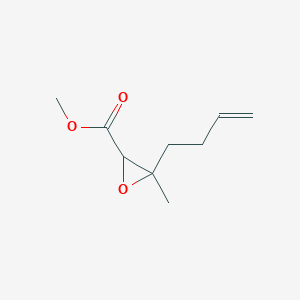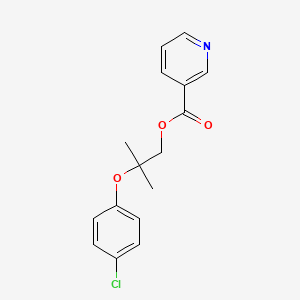
S-2-((6-(3,5-Dibromo-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-((6-(3,5-Dibromo-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridyloxy group, a hexyl chain, and a thiosulfate group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((6-(3,5-Dibromo-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps, starting with the preparation of the 3,5-dibromo-2-pyridyloxy intermediate. This intermediate is then reacted with a hexylamine derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
S-2-((6-(3,5-Dibromo-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The pyridyloxy group can be reduced under specific conditions to yield different products.
Substitution: The bromine atoms in the pyridyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiosulfate group can yield sulfonate esters, while nucleophilic substitution of the bromine atoms can produce a variety of substituted pyridyloxy derivatives.
Scientific Research Applications
S-2-((6-(3,5-Dibromo-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of S-2-((6-(3,5-Dibromo-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- S-2-((6-(3,5-Dichloro-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate
- S-2-((6-(3,5-Difluoro-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate
Uniqueness
S-2-((6-(3,5-Dibromo-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate is unique due to the presence of bromine atoms in the pyridyloxy group, which imparts distinct chemical reactivity and biological activity compared to its chloro and fluoro analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
41287-09-6 |
|---|---|
Molecular Formula |
C13H20Br2N2O4S2 |
Molecular Weight |
492.3 g/mol |
IUPAC Name |
3,5-dibromo-2-[6-(2-sulfosulfanylethylamino)hexoxy]pyridine |
InChI |
InChI=1S/C13H20Br2N2O4S2/c14-11-9-12(15)13(17-10-11)21-7-4-2-1-3-5-16-6-8-22-23(18,19)20/h9-10,16H,1-8H2,(H,18,19,20) |
InChI Key |
MYAPKIZEEJRDPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Br)OCCCCCCNCCSS(=O)(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-butyl-4-ethyl-4-hydroxy-6-methyl-1H-pyrano[3,4-c]pyridine-3,8-dione](/img/structure/B14671382.png)
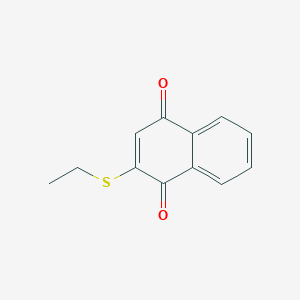
![10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine](/img/structure/B14671401.png)
![3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14671408.png)
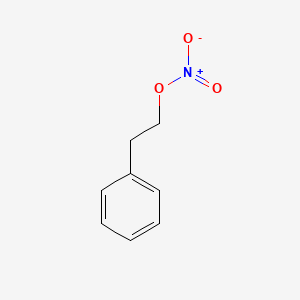
![1-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}propan-1-one](/img/structure/B14671417.png)
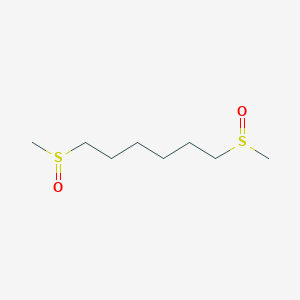
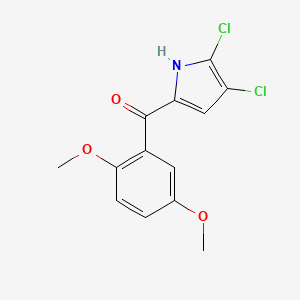
![N-[2-(1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14671438.png)
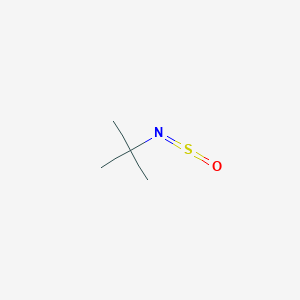
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxypropyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14671448.png)
